4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, which includes a thiadiazole ring, an oxadiazole ring, and a carboxamide group, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives, often using dehydrating agents such as phosphorus oxychloride.
Coupling of the Rings: The thiadiazole and oxadiazole rings can be coupled through a nucleophilic substitution reaction, where the oxadiazole ring is introduced to the thiadiazole ring via a suitable linker.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Materials Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxamide: Lacks the oxadiazole ring, which may result in different chemical properties and reactivity.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the methyl group on the thiadiazole ring, which may affect its biological activity and chemical stability.
4-methyl-N-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-5-carboxamide: Has a different arrangement of the rings, which can influence its reactivity and applications.
Uniqueness
The uniqueness of 4-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1,2,3-thiadiazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which contribute to its diverse chemical properties and potential applications. The presence of both the thiadiazole and oxadiazole rings, along with the carboxamide group, allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-4-7(16-13-11-4)8(14)9-3-6-10-5(2)12-15-6/h3H2,1-2H3,(H,9,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEUWMYVQGKEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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